Eggmanone is classified under the category of small organic molecules with specific pharmacological activity. Its primary mechanism involves inhibition of phosphodiesterase enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in many signaling pathways.
The synthesis of Eggmanone has been documented in various studies, detailing multiple synthetic routes. The most common method involves the following steps:
For detailed synthetic pathways, refer to supplemental materials in research articles that provide step-by-step protocols and reaction schemes .
Eggmanone's molecular structure can be represented by its chemical formula, C₁₃H₁₁N₃O. It features a thienopyrimidinone core that contributes to its biological activity.
Eggmanone primarily participates in reactions involving enzyme inhibition:
The inhibition kinetics have been characterized using various assays, revealing an IC50 value of approximately 72 nM for PDE4D3 .
Eggmanone's mechanism of action involves:
Eggmanone exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a research tool and potential therapeutic agent .
Eggmanone has diverse applications in scientific research:
The Hedgehog (Hh) signaling pathway represents an evolutionarily conserved system that plays fundamental roles in embryonic development, tissue patterning, and adult tissue homeostasis. This pathway operates through three primary ligands in mammals: Sonic Hedgehog (SHH), Indian Hedgehog (IHH), and Desert Hedgehog (DHH), each exhibiting unique spatiotemporal expression patterns and functions during embryogenesis. SHH governs neural tube formation and limb development, IHH regulates chondrocyte differentiation, while DHH is essential for spermatogenesis and nerve sheath formation [1] [7]. In the canonical signaling cascade, Hh ligand binding to the Patched (PTCH) receptor relieves its inhibition of Smoothened (SMO), triggering SMO accumulation in primary cilia. This activation leads to the nuclear translocation of GLI transcription factors (GLI1, GLI2, GLI3) that regulate expression of target genes controlling cell proliferation, differentiation, and survival [1] [5].
In oncogenesis, aberrant Hh signaling manifests through three primary mechanisms: ligand-independent mutation-driven activation (observed in basal cell carcinoma and medulloblastoma with PTCH mutations), ligand-dependent autocrine/juxtacrine signaling (where tumor cells produce ligands activating their own or adjacent cells' pathways), and ligand-dependent paracrine signaling (where tumor-secreted ligands activate stromal Hh signaling that reciprocally promotes tumor progression) [1]. Notably, Hh pathway activation contributes substantially to cancer stem cell (CSC) maintenance across diverse malignancies including glioblastoma, pancreatic adenocarcinoma, multiple myeloma, and chronic myeloid leukemia. CSCs exhibit self-renewal capacity, differentiation potential, and enhanced resistance to conventional therapies, positioning them as critical mediators of tumor recurrence and therapeutic failure [1] [6].
Table 1: Key Components of the Hedgehog Signaling Pathway
Component | Role in Pathway | Expression/Function in Cancer |
---|---|---|
SHH, IHH, DHH | Ligands binding PTCH receptor | Overexpressed in various solid tumors; autocrine/paracrine activation |
PTCH | Transmembrane receptor inhibiting SMO | Loss-of-function mutations in BCC and medulloblastoma |
SMO | G-protein coupled receptor-like transducer | Gain-of-function mutations in BCC; amplification in resistant cancers |
SUFU | Cytoplasmic GLI inhibitor | Loss-of-function mutations in medulloblastoma |
GLI1/2 | Transcriptional activators | Overexpressed/activated in >30% human cancers; regulate CSC markers |
GLI3 | Primarily transcriptional repressor | Reduced processing in some malignancies |
Table 2: Hedgehog Signaling Activation Models in Cancer
Activation Model | Mechanism | Representative Cancers |
---|---|---|
Ligand-Independent (Mutation-Driven) | PTCH loss-of-function or SMO gain-of-function mutations | Basal cell carcinoma, medulloblastoma |
Ligand-Dependent Autocrine/Juxtacrine | Tumor cells produce and respond to Hh ligands | Lung, esophageal, pancreatic, prostate, breast cancers |
Ligand-Dependent Paracrine | Tumor-derived ligands activate stromal Hh signaling; stromal factors promote tumor progression | Pancreatic adenocarcinoma, ovarian cancer, gastrointestinal cancers |
SMO inhibitors represented a breakthrough in targeting Hh-dependent cancers, particularly for malignancies driven by mutation-activated pathway signaling. Vismodegib (GDC-0449) and sonidegib (LDE-225) gained FDA approval for advanced basal cell carcinoma based on phase II trials demonstrating response rates of 30-43% [1] [5]. These agents function by binding SMO and preventing its activation and ciliary translocation, thereby blocking downstream GLI activation. Additional SMO-targeted agents including IPI-926 (saridegib), BMS-833923, PF-04449913 (glasdegib), and LY2940680 (taladegib) underwent clinical evaluation across various malignancies [1].
Despite initial enthusiasm, significant limitations emerged regarding SMO inhibitors' therapeutic utility. Crucially, their efficacy proved largely restricted to cancers driven by mutation-activated Hh signaling (e.g., BCC and medulloblastoma), with minimal clinical activity observed in ligand-dependent solid tumors such as pancreatic, lung, prostate, and ovarian carcinomas [1] [5] [6]. Furthermore, acquired resistance developed rapidly in responding patients, with approximately 20% of BCC patients exhibiting tumor regrowth within 56 weeks of continuous vismodegib treatment. Resistance mechanisms include acquired SMO mutations (e.g., D473H mutation altering drug-binding pocket conformation), GLI2 amplification bypassing SMO blockade, and compensatory upregulation of synergistic pathways such as PI3K/AKT signaling [1] [5].
The therapeutic ceiling imposed by SMO inhibitors stems fundamentally from their inability to address non-canonical GLI activation. Multiple oncogenic pathways—including PI3K/AKT, MAPK/ERK, TGFβ, and NF-κB—converge on GLI transcription factors independently of SMO. Consequently, tumors can maintain GLI activity despite SMO inhibition through these alternative routes. Additionally, SMO inhibitors exhibit limited efficacy against cancer stem cells, which critically depend on sustained GLI activity for self-renewal and survival [3] [5] [6].
Table 3: Clinically Evaluated SMO Inhibitors and Their Limitations
Compound (Code) | Development Status | Key Limitations in Clinical Application |
---|---|---|
Vismodegib (GDC-0449) | FDA-approved for BCC | Acquired resistance (SMO mutations, GLI2 amplification); limited efficacy in ligand-dependent tumors |
Sonidegib (LDE-225) | FDA-approved for BCC | Similar resistance profile to vismodegib; musculoskeletal adverse events |
IPI-926 (Saridegib) | Phase II terminated | Terminated for pancreatic cancer due to poor clinical benefit and safety concerns |
BMS-833923 | Phase I/II completed | Limited single-agent activity in solid tumors beyond BCC |
Glasdegib (PF-04449913) | Approved for AML | Modest efficacy requiring combination approaches |
Taladegib (LY2940680) | Phase II | Limited efficacy in ovarian cancer trials |
The limitations of SMO-targeted approaches underscore the compelling rationale for developing inhibitors targeting Hh signaling downstream of SMO, particularly at the level of GLI transcription factors. GLI proteins represent the ultimate convergence point for both canonical and non-canonical Hh pathway activation, regulating transcription of genes governing cell proliferation (CCND1, MYC), apoptosis evasion (BCL2), epithelial-mesenchymal transition (SNAIL), angiogenesis (VEGF), and stemness maintenance (NANOG, SOX2) [1] [5]. Direct GLI inhibition therefore offers the potential to overcome resistance mechanisms associated with upstream SMO inhibition and address non-canonical pathway activation.
Eggmanone (molecular formula: C₂₀H₂₀N₂O₂S₃; molecular weight: 416.6 g/mol) emerges as a novel chemical probe identified through an in vivo chemical genetic screen using zebrafish embryogenesis [2] [8]. Unlike SMO antagonists, eggmanone exerts its effects through selective antagonism of phosphodiesterase 4 (PDE4), primarily targeting the PDE4D isoform. This inhibition elevates intracellular cyclic adenosine monophosphate (cAMP) levels, activating protein kinase A (PKA). Activated PKA phosphorylates GLI transcription factors, promoting their proteasomal degradation and preventing nuclear translocation, thereby suppressing transcription of Hh target genes downstream of SMO [2] [4] [8].
Eggmanone's mechanism offers distinct pharmacological advantages. By targeting PDE4, it modulates GLI activity regardless of upstream SMO mutations or non-canonical activation. Preclinical studies demonstrate significant efficacy against chemoresistant prostate cancer models (DU145-TxR and PC3-TxR cells), where PDE4D expression is markedly elevated. Eggmanone treatment reduced proliferation, invasion, and sphere-forming capacity while downregulating CSC markers (NANOG, ABCG2) and sensitizing resistant cells to docetaxel [4]. Importantly, eggmanone effectively inhibited tumor growth in xenograft models without requiring SMO inhibition, validating its downstream mechanism [2] [4] [8].
Compared to other downstream inhibitors (e.g., GANT61 targeting GLI1-DNA binding), eggmanone offers unique advantages through PDE4 modulation. PDE4 inhibition simultaneously elevates cAMP and activates PKA, which regulates multiple signaling nodes beyond Hh, potentially providing broader anticancer effects. Furthermore, the established clinical use of PDE4 inhibitors (e.g., roflumilast for COPD) suggests a potentially favorable pharmacological profile for this class [2] [8].
Table 4: Mechanism and Preclinical Profile of Eggmanone
Characteristic | Detail | Biological Significance |
---|---|---|
Chemical Class | Thieno/benzopyrimidinone derivative | Provides structural specificity for PDE4 inhibition |
Primary Target | Phosphodiesterase 4 (PDE4D isoform) | Key enzyme hydrolyzing cAMP; overexpressed in chemoresistant cancers |
Downstream Effect | PKA activation → GLI phosphorylation/degradation | Inhibits terminal effector of Hh pathway; bypasses SMO resistance |
In Vitro Efficacy | Inhibits proliferation, invasion, sphere-formation in chemoresistant prostate cancer cells | Targets cancer stem cell populations; reverses chemoresistance |
CSC Impact | Downregulates NANOG, ABCG2; reduces tumorosphere formation | Disrupts self-renewal capacity and drug efflux mechanisms |
Combination Potential | Synergizes with docetaxel in resistant models | Potential for clinical combination regimens |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7